Technical Whitepaper: Physicochemical Profiling of 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol
Technical Whitepaper: Physicochemical Profiling of 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol
Executive Summary
Compound: 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol (Tautomer: 5-(3-Ethoxyphenyl)uracil) CAS: 1261942-74-8 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol [1][2]
This technical guide provides a comprehensive physicochemical analysis of 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol, a 5-aryl-substituted uracil derivative. While formally named as a "diol" in certain IUPAC conventions, this molecule exists predominantly as the pyrimidine-2,4-dione (uracil) tautomer in physiological conditions.
This scaffold is of significant interest in medicinal chemistry, serving as a core pharmacophore for inhibitors of enzymes such as Dihydroorotate Dehydrogenase (DHODH) , Thymidine Phosphorylase , and HIV Reverse Transcriptase . The addition of the 3-ethoxyphenyl moiety at the C5 position drastically alters the physicochemical landscape of the parent uracil, shifting it from a highly polar, water-soluble fragment to a lipophilic, permeability-limited (BCS Class II/IV) candidate.
Chemical Identity & Structural Dynamics
Tautomeric Equilibrium
The physicochemical behavior of this compound is governed by lactam-lactim tautomerism. In the solid state and neutral aqueous solution, the diketo (lactam) form is energetically favored over the diol (lactim) form. This preference dictates the hydrogen bonding capacity: the diketo form acts as a dual Hydrogen Bond Donor (N1-H, N3-H) and dual Acceptor (C2=O, C4=O).
Figure 1: Tautomeric Equilibrium & Ionization Pathways
The following diagram illustrates the equilibrium between the diol and dione forms, and the subsequent deprotonation sites that drive pH-dependent solubility.
Caption: The keto-enol tautomerism favors the dione form. Solubility increases significantly only when pH exceeds the pKa, driving the formation of the mono-anion.
Physicochemical Properties Profile
The substitution of the 5-position with a 3-ethoxyphenyl group introduces significant lipophilicity and steric bulk compared to unsubstituted uracil.
Ionization Constant (pKa)
Uracil derivatives are weak acids. The N1 and N3 protons are acidic, with N1 usually being the first ionization site in 5-substituted uracils due to stabilization of the anion by the adjacent carbonyls and the N3 nitrogen.
-
Predicted pKa: 8.8 – 9.2
-
Mechanistic Insight: The phenyl ring at C5 is electron-withdrawing relative to a hydrogen atom (inductive effect), which stabilizes the negative charge on the ring after deprotonation, slightly lowering the pKa compared to unsubstituted uracil (pKa ~9.45). However, the ethoxy group on the phenyl ring is an electron donor (resonance), which mitigates this effect slightly.
-
Implication: The compound remains uncharged (neutral) in the stomach (pH 1.2) and small intestine (pH 6.5-7.4), suggesting limited solubility in biological fluids unless formulated.
Lipophilicity (LogP / LogD)
-
Predicted LogP: 2.1 – 2.5
-
Comparison: Uracil (LogP ≈ -1.[3]0) vs. 5-(3-Ethoxyphenyl)uracil.
-
Mechanistic Insight: The addition of the phenyl group adds ~ +1.9 to the LogP. The ethoxy group adds another ~ +0.5 to +0.8.
-
Implication: This shift moves the molecule into the "drug-like" permeability window. Unlike uracil, which requires transporters, this derivative likely permeates membranes via passive diffusion. However, it also flags a risk of high non-specific binding in plasma protein assays.
Solubility Profile
The compound exhibits "Brick Dust" characteristics—high crystallinity and low aqueous solubility—driven by strong intermolecular Hydrogen bonding (N-H···O=C) and
| Solvent / Medium | Solubility Estimate | Classification |
| Water (pH 7.0) | < 0.1 mg/mL | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | < 0.1 mg/mL | Practically Insoluble |
| 0.1 N NaOH (pH 13) | > 10 mg/mL | Soluble (Ionized) |
| DMSO | > 20 mg/mL | Soluble |
| Ethanol | ~ 1-5 mg/mL | Slightly Soluble |
Experimental Characterization Protocols
To validate these properties in a drug discovery setting, the following "self-validating" protocols are recommended. These protocols account for the specific challenges of uracil derivatives (UV absorbance shifts and low solubility).
Protocol: Potentiometric pKa Determination
Why: Potentiometry is the gold standard for uracils as they lack chromophores that shift distinctly enough for UV-metric methods in dirty matrices, though UV-metric titration (Sirius T3) is also excellent if pure.
-
Preparation: Dissolve 1-2 mg of compound in a co-solvent system (e.g., Methanol/Water ratios: 20%, 30%, 40%). Pure water solubility is likely too low for direct titration.
-
Titration: Titrate with 0.1 M KOH under inert gas (
) to prevent carbonate formation. -
Yasuda-Shedlovsky Extrapolation: Plot experimental pKa values against the dielectric constant (
) of the co-solvent mixtures. Extrapolate to 0% organic solvent to obtain the aqueous pKa. -
Validation: The
of the extrapolation line must be >0.98.
Protocol: Thermodynamic Solubility (Shake-Flask)
Why: Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium.
-
Excess Solid: Add excess solid compound (~5 mg) to 1 mL of buffer (pH 1.2, 7.4) in borosilicate glass vials.
-
Equilibration: Shake at 37°C for 24-48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using PVDF filters (low binding). Crucial: Discard the first 200 µL of filtrate to saturate filter binding sites.
-
Quantification: Analyze supernatant via HPLC-UV (Detection at
nm). -
pH Check: Measure the pH of the supernatant after incubation. If the pH shifted (due to the compound acting as an acid), report solubility at the final pH.
Figure 2: Pre-formulation Workflow Logic
The following decision tree outlines the logical flow for characterizing this compound based on its predicted properties.
Caption: Decision matrix for solid-state and solubility characterization. Crystalline confirmation is a prerequisite for accurate solubility data.
Biological & Formulation Implications[4]
Permeability & Absorption
With a LogP > 2 and a molecular weight < 300, 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol is predicted to have high intestinal permeability . However, its absorption will be solubility-rate limited (dissolution-limited absorption).
-
Strategy: Formulation approaches should focus on particle size reduction (micronization) or lipid-based formulations (SEDDS) to overcome the high lattice energy.
Metabolic Stability
The ethoxy group is a potential site for metabolic liability via O-dealkylation by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), leading to the phenolic metabolite (5-(3-hydroxyphenyl)uracil). This metabolite would be significantly more polar and likely rapidly glucuronidated and excreted.
References
-
BenchChem. (n.d.). 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol Product Entry. Retrieved from
-
National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Uracil Derivatives. Retrieved from [1]
-
Cayman Chemical. (2024).[4] Uracil Product Information & Solubility Data. Retrieved from
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context for pKa of N-heterocycles). Retrieved from
-
M.D.P.I. Molecules. (2022).[5] New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from
Sources
- 1. 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol|CAS 1261942-74-8 [benchchem.com]
- 2. Ramified derivatives of 5-(perylen-3-ylethynyl)uracil-1-acetic acid and their antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uracil CAS#: 66-22-8 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
